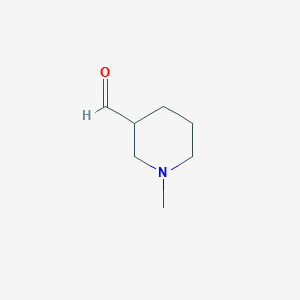

1-Methylpiperidine-3-carbaldehyde

Descripción general

Descripción

1-Methylpiperidine-3-carbaldehyde is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methyl group at the first position and an aldehyde group at the third position of the piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methylpiperidine-3-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperidine with a suitable oxidizing agent to introduce the aldehyde group at the third position. For example, the oxidation of 1-methylpiperidine using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of pyridine derivatives, followed by selective oxidation to introduce the aldehyde functionality. This method allows for the efficient production of the compound on a larger scale .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and hydrazines:

Key Findings :

-

Imine formation proceeds efficiently under mild conditions, enabling applications in Schiff base synthesis for bioactive molecules .

-

Acetalization protects the aldehyde group during multistep syntheses.

Oxidation and Reduction Reactions

The aldehyde group is redox-active:

Mechanistic Insights :

-

Oxidation with KMnO₄ follows a radical pathway, generating the carboxylic acid via intermediate hydrate formation.

-

NaBH₄ reduction is stereospecific, yielding the alcohol with retention of configuration at C3 .

Condensation Reactions

The aldehyde participates in cross-aldol and Claisen-Schmidt condensations:

Applications :

-

The Claisen-Schmidt product serves as a precursor to chalcone analogs with reported antidepressant activity .

Nucleophilic Aromatic Substitution

The piperidine ring’s nitrogen facilitates aromatic substitutions:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| SNAr with Quinoline | CTAB, PEG-400, 135°C, 2.5 h | Quinoline-piperidine hybrid | 98% |

Optimized Protocol :

-

Using PEG-400 as a green solvent and CTAB as a phase-transfer catalyst enhances reaction efficiency, achieving near-quantitative yields .

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl-piperidine conjugate | 73% |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Methylpiperidine-3-carbaldehyde is utilized in several key areas of research:

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

Case Study: Synthesis of Anticancer Agents

- Researchers have synthesized derivatives of this compound that exhibit cytotoxic activity against cancer cell lines. For example, one study reported the synthesis of a series of piperidine derivatives that showed promising results in inhibiting tumor growth in vitro .

Organic Synthesis

As an aldehyde, this compound is a versatile building block in organic synthesis. It can undergo various reactions such as:

- Condensation Reactions : Forms imines or Schiff bases with primary amines.

- Reduction Reactions : Can be reduced to alcohols or amines, expanding its utility in synthetic pathways.

Data Table: Common Reactions Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Condensation | With amines | Imines |

| Reduction | NaBH₄ or LiAlH₄ | Alcohols/Amines |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic acids |

Material Science

The compound has been investigated for its potential applications in the development of new materials, particularly polymers and coatings. Its piperidine structure allows for unique interactions that can enhance material properties.

Research indicates that derivatives of this compound may possess biological activities such as antibacterial and antifungal properties.

Case Study: Antimicrobial Activity

Mecanismo De Acción

The mechanism of action of 1-methylpiperidine-3-carbaldehyde depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition or modification of the enzyme’s function .

Comparación Con Compuestos Similares

1-Methylpiperidine-3-carbaldehyde can be compared with other similar compounds, such as:

Piperidine-3-carbaldehyde: Lacks the methyl group at the first position, which may affect its reactivity and biological activity.

1-Methylpiperidine-4-carbaldehyde: The position of the aldehyde group is different, leading to variations in chemical behavior and applications.

Piperidine-4-carbaldehyde: Lacks the methyl group and has the aldehyde group at the fourth position, resulting in different chemical properties and uses.

Actividad Biológica

1-Methylpiperidine-3-carbaldehyde (MPC) is an organic compound with the molecular formula CHNO, characterized by a piperidine ring substituted with a methyl group at the first position and an aldehyde group at the third position. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry, particularly in drug development targeting neurological disorders and cancer therapies.

MPC can be synthesized through various methods, including the oxidation of 1-methylpiperidine using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The compound undergoes several chemical reactions, including oxidation to form carboxylic acids, reduction to alcohols, and nucleophilic substitution reactions. These properties make MPC a versatile intermediate in organic synthesis.

Table 1: Summary of Chemical Reactions Involving MPC

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO) | 1-Methylpiperidine-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH) | 1-Methylpiperidine-3-methanol |

| Substitution | Various nucleophiles | Substituted piperidine derivatives |

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperidine derivatives, including MPC. For instance, a three-component cycloaddition reaction involving piperidine derivatives demonstrated promising cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than standard treatments like bleomycin . The structural modifications of piperidine compounds play a crucial role in enhancing their biological activity.

Neurological Applications

MPC has been investigated for its role in developing drugs targeting neurological disorders. Its mechanism of action often involves interactions with enzyme active sites, where the aldehyde group can form covalent bonds with nucleophilic residues, potentially leading to enzyme inhibition or modification. This property is particularly relevant in the context of Alzheimer's disease and other neurodegenerative conditions.

Case Studies and Research Findings

- Antitumor Evaluation : A study focused on synthesizing novel heterocycles from MPC derivatives found that certain compounds exhibited significant antitumor activity against various cancer cell lines. The results indicated that structural variations could lead to improved potency against tumors .

- Enzyme Inhibition : Research exploring the interaction of MPC with cholinesterase enzymes revealed that modifications to its structure could enhance inhibitory effects, suggesting its potential as a therapeutic agent for conditions characterized by cholinergic dysfunctions .

- Pharmacokinetics : In vivo studies have shown that derivatives of MPC exhibit varied pharmacokinetic profiles, influencing their efficacy and safety in clinical settings. For instance, modifications to increase metabolic stability have been explored to enhance therapeutic outcomes while minimizing adverse effects .

Comparative Analysis with Similar Compounds

MPC can be compared with other piperidine derivatives to understand its unique biological properties:

| Compound | Structure Difference | Biological Activity |

|---|---|---|

| Piperidine-3-carbaldehyde | Lacks methyl group at the first position | Reduced reactivity and biological activity |

| 1-Methylpiperidine-4-carbaldehyde | Aldehyde at fourth position | Different pharmacological profiles |

Propiedades

IUPAC Name |

1-methylpiperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYBIPJEINPRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550882 | |

| Record name | 1-Methylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99658-56-7 | |

| Record name | 1-Methylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.